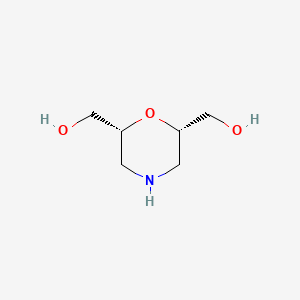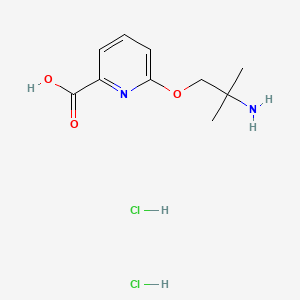
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an amino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with 2-amino-2-methylpropanol under basic conditions to form the intermediate 6-(2-Amino-2-methylpropoxy)pyridine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylpyridine: A structurally similar compound with a simpler structure.
6-Amino-2-picoline: Another related compound with similar functional groups.
Uniqueness
6-(2-Amino-2-methylpropoxy)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a carboxylic acid group, and an ether linkage makes it a versatile compound for various applications.
Propriétés
| 2825011-42-3 | |
Formule moléculaire |
C10H16Cl2N2O3 |
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
6-(2-amino-2-methylpropoxy)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O3.2ClH/c1-10(2,11)6-15-8-5-3-4-7(12-8)9(13)14;;/h3-5H,6,11H2,1-2H3,(H,13,14);2*1H |
Clé InChI |
MRXLYXCXPBKSFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



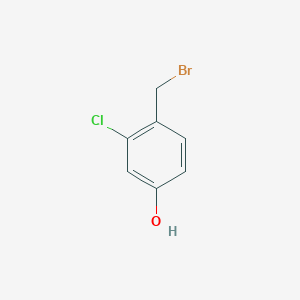
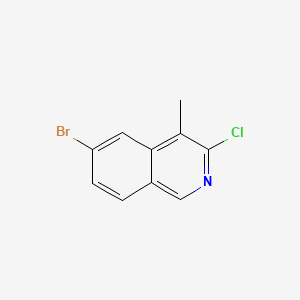
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
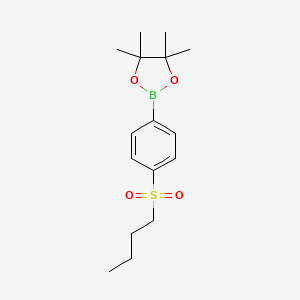
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)

